Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The triazole intermediate is then functionalized with ethyl groups and piperidine-1-carboxylate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and molecular docking.
Materials Science: Triazole derivatives are explored for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The triazole ring can interact with active site residues of target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
- 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
Uniqueness
Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is unique due to its specific functional groups and the presence of both the triazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90207-14-0 |
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Molecular Formula |
C12H20N4O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-3-18-11-9-13-14-16(11)10-5-7-15(8-6-10)12(17)19-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
YQUAENZVWPTGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=NN1C2CCN(CC2)C(=O)OCC |
Origin of Product |
United States |
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